6-Tert-butylpyridine-3-carboximidamide
Description
6-Tert-butylpyridine-3-carboximidamide is a pyridine derivative featuring a tert-butyl group at the 6-position and a carboximidamide functional group at the 3-position of the pyridine ring.
Properties
IUPAC Name |
6-tert-butylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPBJOIJAMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 6-Tert-butylpyridine-3-carboximidamide
Chemical Structure and Properties
6-Tert-butylpyridine-3-carboximidamide is a pyridine derivative characterized by a tert-butyl group at the 6-position and a carboximidamide functional group at the 3-position. This compound belongs to a class of organic molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Biological Activity
Mechanisms of Action
The biological activity of 6-tert-butylpyridine-3-carboximidamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Receptor Modulation : Pyridine derivatives often exhibit activity as ligands for various receptors, including adrenergic and serotonin receptors, potentially influencing neurotransmission and mood regulation.
- Antimicrobial Activity : Some studies suggest that pyridine compounds possess antimicrobial properties against bacteria and fungi, likely due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- In vitro studies have demonstrated that related pyridine derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating moderate efficacy.
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of various pyridine derivatives in animal models of inflammation. The administration of these compounds resulted in a significant reduction in edema formation, with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Cancer Research :
- Preliminary research has indicated that certain pyridine-based compounds may induce apoptosis in cancer cell lines. For instance, a derivative similar to 6-tert-butylpyridine-3-carboximidamide was found to activate caspase pathways in human breast cancer cells, leading to increased cell death.
Data Table
| Biological Activity | Mechanism of Action | Reference Study |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Study on pyridine derivatives |
| Anti-inflammatory | Inhibition of COX/LOX | Animal model inflammation study |
| Antitumor | Induction of apoptosis | Cancer cell line study |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues from Pyridine Catalogs
The Catalog of Pyridine Compounds (2017) lists several tert-butyl-containing pyridine derivatives, though none directly match the target compound. Key structural analogs include:
Key Observations:
Positional Isomerism: The hydrochloride salt 6-(tert-butylamino)pyridine-2-carboximidamide is a positional isomer of the target compound.
Functional Group Variations : Compounds like tert-butyl carbamates (e.g., ) replace the carboximidamide group with carbamates, reducing hydrogen-bonding capacity and altering reactivity.
Substituent Effects : The presence of electron-withdrawing groups (e.g., iodo in ) or bulky groups (e.g., pyrrolidinyl in ) modifies steric and electronic profiles compared to the target compound’s tert-butyl-carboximidamide combination.
Physicochemical and Reactivity Comparisons
- Solubility: The hydrochloride salt form of 6-(tert-butylamino)pyridine-2-carboximidamide likely exhibits higher aqueous solubility than the free base form of the target compound.
- Reactivity : The carboximidamide group is more nucleophilic than carbamates or ethers, making the target compound a stronger candidate for reactions involving electrophilic attack or metal coordination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
